4,7-Diazaspiro[2.5]octan-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-3-8-6(1-2-6)4-7-5/h8H,1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVSXSGJPRMNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,7 Diazaspiro 2.5 Octan 6 One and Its Derivatives
Established Synthetic Routes to the Core Structure
The foundational methods for synthesizing the 4,7-diazaspiro[2.5]octan-6-one core often involve sequential bond-forming strategies, beginning with acyclic or monocyclic precursors. These routes are designed to be robust and scalable, providing access to the fundamental spirocyclic system for further derivatization.
Multi-Step Protocols Utilizing 4-Methoxybenzyl (1-(Hydroxymethyl)cyclopropyl) Carbamate (B1207046) Derivatives
A patented multi-step synthesis of 4,7-diazaspiro[2.5]octane compounds commences with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate google.com. This process involves a series of chemical transformations including substitution, the introduction of a protecting group, removal of the protecting group, and a final reduction step google.com. A key aspect of this methodology is the strategic use of the 4-methoxybenzyl (PMB) group, which serves as a protecting group for the nitrogen atom.
The synthesis begins with the carbamate derivative, which undergoes a nucleophilic substitution reaction. Following this, a protecting group is introduced to shield one of the nitrogen atoms, allowing for selective functionalization of the other. The pivotal deprotection of the 4-methoxybenzyl group is typically achieved under acidic conditions, which then facilitates the subsequent cyclization to form the lactam ring google.com. This method is notable for avoiding the use of hazardous reagents such as boron trifluoride diethyl etherate, thereby enhancing the safety profile of the synthesis google.com.
Cyclization Strategies for Spiro-Lactam Formation
The crucial step in the synthesis of this compound is the formation of the six-membered lactam ring. This is typically achieved through an intramolecular cyclization reaction. In the context of the synthesis starting from 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivatives, the removal of the p-methoxybenzyloxycarbonyl protecting group under acidic conditions can concurrently induce cyclization to yield the spiro-lactam core google.com. The acid, which can be an inorganic acid like hydrogen chloride or an organic acid such as trifluoroacetic acid, catalyzes the removal of the protecting group and promotes the intramolecular amide bond formation google.com.
The efficiency of this cyclization is dependent on the nature of the substrate, the choice of acid, and the reaction conditions. The resulting spiro-lactam, a derivative of this compound, can then be subjected to a reduction reaction to produce the corresponding 4,7-diazaspiro[2.5]octane compound google.com.
Advanced and Stereoselective Synthesis
While established routes provide access to the racemic core structure, advanced synthetic methodologies are being developed to control the stereochemistry of spiro-lactams. These methods are critical for the synthesis of enantiomerically pure compounds for applications in drug discovery and catalysis. Although specific examples for this compound are not extensively documented, analogous stereoselective syntheses of related spiro-γ- and spiro-β-lactams provide a framework for potential future applications.
Enantioselective Approaches to Spiro-γ-Lactams
The enantioselective synthesis of spiro-γ-lactams is an area of active research. One notable strategy involves the use of chiral catalysts to induce asymmetry during the key bond-forming steps. For instance, asymmetric bromolactonizations of α-allyl carboxylic acids catalyzed by BINOL-derived chiral bifunctional sulfides have been shown to produce γ-chiral α-spiro-γ-lactones with high enantioselectivity. This approach could potentially be adapted for the synthesis of chiral this compound derivatives by utilizing appropriately substituted nitrogen-containing substrates.
Another powerful method is the stereoselective formal [3+2] cycloaddition reaction. This strategy has been successfully employed to construct the densely functionalized spiro-γ-lactam core of natural products. By carefully selecting the chiral auxiliaries or catalysts, it is possible to control the stereochemical outcome of the cycloaddition, leading to the formation of a single enantiomer of the desired spiro-lactam.
| Enantioselective Strategy | Key Features | Potential Application to this compound |
| Chiral Catalyst-controlled Bromolactonization | High enantioselectivity, formation of γ-chiral center. | Adaptation with nitrogen-containing substrates. |
| Stereoselective [3+2] Cycloaddition | Control of multiple stereocenters, access to complex cores. | Synthesis of enantiomerically pure diazaspirocyclic systems. |
Diastereo- and Enantioselective Synthesis of Spiro-β-Lactams
The synthesis of chiral spiro-β-lactams has been extensively studied, with several effective methods reported. A prominent example is the copper-catalyzed asymmetric Kinugasa reaction. This reaction, when combined with a subsequent aldol (B89426) or Michael addition cascade, allows for the diastereo- and enantioselective synthesis of complex spiro-β-lactams. The use of chiral ligands in conjunction with a copper(I) catalyst is crucial for achieving high levels of stereocontrol.
Another versatile approach is the Staudinger [2+2] ketene-imine cycloaddition. By employing chiral auxiliaries on either the ketene (B1206846) or the imine component, it is possible to induce diastereoselectivity in the cycloaddition, leading to the formation of enantioenriched spiro-β-lactams. This method has been used to synthesize a variety of diversely substituted spiro-β-lactams.
Cascade Reactions in Spiro-Lactam Assembly (e.g., Kinugasa/aldol cascade)
Cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like spiro-lactams from simple starting materials in a single operation. The copper(I)-catalyzed asymmetric Kinugasa/aldol-type cascade reaction is a powerful tool for the synthesis of novel chiral spiro-β-lactams. This reaction between ketone-tethered propiolamides and nitrones can generate spiro-β-lactams with three contiguous stereogenic centers in good yields and with high diastereo- and enantioselectivity.
A key feature of this cascade is the in situ generation of a copper(I) enolate intermediate from the Kinugasa reaction, which then undergoes an intramolecular aldol reaction to form the spirocyclic system. The stereochemical outcome of the reaction can be controlled by the chiral ligand employed. This strategy highlights the potential for developing efficient and highly selective methods for the synthesis of complex spiro-lactams, including derivatives of this compound.
| Cascade Reaction | Reactants | Key Intermediates | Product Features |
| Kinugasa/Aldol Cascade | Ketone-tethered propiolamides and nitrones | Copper(I) enolate | Chiral spiro-β-lactams with three contiguous stereocenters |
Starting Material Considerations and Precursor Design
The successful synthesis of complex molecules like this compound and its derivatives is highly dependent on the logical design of precursors and the strategic selection of starting materials. A common approach involves a convergent synthesis where the cyclopropane (B1198618) and piperazine-like rings are formed in a sequential manner from carefully chosen building blocks.
Reaction Condition Optimization and Reagent Selection
Optimizing reaction conditions and selecting appropriate reagents are critical for maximizing yield, purity, and efficiency in the synthesis of this compound derivatives. The synthesis often proceeds through a multi-step sequence, with each step requiring specific reagents to achieve the desired transformation.
A patented method for a derivative, 7-benzyl-4,7-diazaspiro[2.5]octane, illustrates a typical reaction sequence following the precursor design mentioned above. google.com The key transformations include:
Substitution: The initial precursor undergoes substitution to prepare it for subsequent protection and cyclization.
Protection: A protecting group, such as a benzyl (B1604629) group, is introduced. This is often achieved using an excess of the corresponding halogenated reagent, like benzyl bromide, to drive the reaction to completion. google.com
Deprotection and Cyclization: The original amine protecting group (p-methoxybenzyloxycarbonyl) is removed under acidic conditions. This is a critical step, as the newly freed amino group then performs an intramolecular attack on an ester group within the same molecule, leading to the formation of the six-membered piperazinone ring and creating the final spirocyclic structure. google.com Organic acids like trifluoroacetic acid are often employed for this purpose. google.com
Reduction: In the synthesis of some derivatives, the amide carbonyl group (the "one" in octan-6-one) can be subsequently reduced to an amine using powerful reducing agents like lithium aluminum hydride. google.com
The table below summarizes the reagents and their functions in a representative synthetic pathway.
| Reaction Step | Reagent Example | Function |
| Protection | Benzyl bromide | Introduces the benzyl protecting group on a nitrogen atom. |
| Deprotection/Cyclization | Trifluoroacetic acid | Removes the p-methoxybenzyloxycarbonyl protecting group, enabling intramolecular cyclization to form the piperazinone ring. google.com |
| Reduction (Derivative Synthesis) | Lithium aluminum hydride | Reduces the amide carbonyl to an amine. google.com |
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are paramount for the success of each synthetic step, influencing reaction rates, yields, and the formation of side products. Solvents are selected based on their ability to dissolve reactants and reagents while remaining inert to the reaction conditions.
In the synthesis of 4,7-diazaspiro[2.5]octane derivatives, different solvents are employed for specific transformations google.com:
Dichloromethane is often used for deprotection and cyclization steps, particularly when using acid reagents like trifluoroacetic acid, as it is a polar aprotic solvent that can facilitate such reactions. google.com
Anhydrous Tetrahydrofuran (THF) or diethyl ether are preferred solvents for reduction reactions involving highly reactive reagents like lithium aluminum hydride. These ether-based solvents are inert to the reducing agent and can effectively dissolve the substrate. google.com
Temperature control is equally critical. While some steps, like certain substitution reactions, can proceed efficiently at room temperature, others require heating to ensure a reasonable reaction rate. For example, reduction of the amide with lithium aluminum hydride is often carried out at elevated temperatures, typically between 40°C and 70°C, with the boiling point of the solvent (e.g., 66°C for THF) providing a convenient and stable reaction temperature. google.com
| Parameter | Condition Example | Reaction Step | Rationale |
| Solvent | Dichloromethane | Deprotection/Cyclization | Provides a suitable medium for acid-mediated reactions. google.com |
| Anhydrous Tetrahydrofuran (THF) | Reduction | Inert solvent that dissolves reactants and the reducing agent. google.com | |
| Temperature | Room Temperature | Substitution | Sufficient for the reaction to proceed to completion. google.com |
| 40°C - 70°C (e.g., 66°C) | Reduction | Increases reaction rate for the challenging amide reduction. google.com |
Catalyst Systems in Spirocyclization (e.g., Cobalt(II), Copper(I))
Modern synthetic organic chemistry increasingly relies on transition metal catalysis to construct complex molecular architectures like spirocycles efficiently and with high selectivity. While specific examples detailing the use of Cobalt(II) or Copper(I) for the direct synthesis of this compound are not prevalent in the provided literature, the principles of their application in forming related structures are well-established and represent a key area of chemical innovation.
Cobalt-catalyzed reactions have emerged as powerful tools for C-H activation and cyclization reactions. For instance, Cobalt(III) catalysis can be used in the synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes. nih.gov This process involves an orchestrated cascade of C-H activation, alkyne insertion, and cyclization, demonstrating the potential of cobalt to forge complex spirocyclic systems in a single step. nih.gov Other cobalt complexes are known to catalyze reductive spirocyclopropanation reactions, a method that could be relevant for creating the cyclopropane portion of the diazaspiro[2.5]octane skeleton. nih.gov
Copper-catalyzed synthesis is widely employed for constructing heterocyclic and spirocyclic systems. Copper(I) catalysts, for example, are effective in the synthesis of complex spiro-indolofurobenzopyrans through tandem reactions involving diazoamides. rsc.org These reactions often proceed through the formation of intermediate carbonyl ylides followed by cycloaddition. rsc.org Copper catalysis is also a cornerstone in the synthesis of spirooxindoles, another pharmaceutically important class of spirocycles. consensus.appcitedrive.com These methods highlight the versatility of copper in facilitating annulation reactions to build intricate, three-dimensional molecules.
The application of such catalyst systems offers potential pathways to synthesize this compound with greater efficiency and control than traditional methods.
Development of Safer and Scalable Synthetic Processes
A major focus in modern pharmaceutical chemistry is the development of synthetic routes that are not only efficient but also safe and scalable for industrial production. This involves replacing hazardous reagents with safer alternatives and designing processes that are robust and reproducible on a large scale.
Furthermore, scalability requires that synthetic routes start from readily available materials and avoid problematic reaction conditions or purification methods. nih.gov Challenges in scaling up spirocycle synthesis can include potential explosion hazards with certain reagents or the difficulty of handling specific reaction types, such as those promoted by lithium di-tert-butylbiphenyl (LiDBB). nih.gov Successful scalable syntheses often employ conventional chemical transformations and minimize the need for chromatographic purifications, which can be costly and time-consuming at an industrial scale. nih.gov The development of continuous flow processes, where reagents are mixed in microreactors, is another promising avenue for improving the safety and scalability of complex chemical syntheses.
Chemical Transformations and Reactivity of the 4,7 Diazaspiro 2.5 Octan 6 One System
General Reactivity Patterns of the Spiro-Diaza Lactam
The reactivity of the 4,7-diazaspiro[2.5]octan-6-one system is dictated by the inherent strain of the spirocyclic structure and the electronic properties of the lactam functionality. The presence of the cyclopropane (B1198618) ring introduces significant ring strain, which can influence the reactivity of the adjacent carbonyl group. The lactam, a cyclic amide, possesses a resonance-stabilized structure but is susceptible to nucleophilic attack at the carbonyl carbon, particularly under conditions that promote ring opening.
Specific Reaction Types
The unique structural features of this compound suggest a range of potential chemical transformations, including oxidation, reduction, and substitution reactions.
Oxidation Reactions
The nitrogen atoms within the this compound scaffold are susceptible to oxidation. The secondary amine at the N-4 position can be oxidized to the corresponding hydroxylamine or nitroxide under controlled conditions. More vigorous oxidation could potentially lead to ring cleavage. The lactam nitrogen (N-7) is generally less prone to oxidation due to the delocalization of its lone pair of electrons into the carbonyl group. However, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.
Reduction Reactions
The carbonyl group of the lactam in this compound is the primary site for reduction. Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH4), is expected to reduce the lactam to the corresponding cyclic diamine, 4,7-diazaspiro[2.5]octane. This transformation is a common and synthetically useful reaction for lactams.
| Reaction | Reagent | Product | Notes |
| Lactam Reduction | Lithium Aluminum Hydride (LiAlH4) | 4,7-Diazaspiro[2.5]octane | A standard method for the complete reduction of lactams to cyclic amines. |
Substitution Reactions
Substitution reactions on the this compound system can occur at both the N-4 nitrogen and the carbon atoms of the piperazine-like ring. The secondary amine at N-4 is a nucleophilic center and can readily undergo N-alkylation, N-acylation, and N-arylation reactions. These reactions are fundamental in modifying the properties of piperazine-containing compounds.
The α-carbons to the carbonyl group and the nitrogen atoms may also be susceptible to substitution, although these reactions are generally less common for lactams unless activated.
| Reaction Type | Reagent/Conditions | Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4,7-diazaspiro[2.5]octan-6-one |
| N-Acylation | Acyl chloride or anhydride, Base | N-Acyl-4,7-diazaspiro[2.5]octan-6-one |
| N-Arylation | Aryl halide, Palladium catalyst, Base (e.g., Buchwald-Hartwig amination) | N-Aryl-4,7-diazaspiro[2.5]octan-6-one |
Intramolecular Cyclization Phenomena
The rigid, three-dimensional structure of spiro-lactams like this compound can facilitate intramolecular cyclization reactions. If a suitable functional group is introduced elsewhere in the molecule, the spatial proximity enforced by the spirocyclic core can lead to the formation of new ring systems. For instance, a side chain attached to the N-4 position containing an electrophilic center could potentially undergo cyclization with the lactam nitrogen or the α-carbon to the carbonyl. Such intramolecular reactions are valuable in the synthesis of complex polycyclic structures. Research on related spirocyclic systems has demonstrated the feasibility of such cyclizations, often leading to novel heterocyclic scaffolds.
Equilibrium Processes in Spiro-Lactam Chemistry (e.g., Retro-aldol/aldol (B89426) equilibrium)
While a classic retro-aldol/aldol equilibrium requires a β-hydroxy carbonyl moiety, analogous ring-opening and ring-closing equilibria can be envisioned for the this compound system, particularly under basic or acidic conditions. The strain of the spiro-cyclopropane ring could make the lactam ring more susceptible to cleavage.
Under basic conditions, deprotonation of the N-4 amine or the α-carbon to the carbonyl could initiate a ring-opening cascade. Conversely, an open-chain amino acid precursor could potentially cyclize to form the spiro-lactam. While there is no direct evidence for a retro-aldol/aldol type equilibrium for this specific molecule in the literature, the principles of reversible bond formation and cleavage are relevant to understanding its stability and potential degradation pathways. The reversibility of aldol-type reactions is a well-established concept in organic chemistry and can be a factor in the stability of cyclic systems.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
The structural framework of 4,7-diazaspiro[2.5]octan-6-one and its derivatives is primarily established through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular formula, connectivity of atoms, and the chemical environment of nuclei within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For related spiro[2.5]octane systems, ¹H and ¹³C NMR spectroscopy are crucial tools for determining the relative configuration and preferred conformations. researchgate.net The analysis of homonuclear coupling constants and chemical shifts of protons and carbons in the rings directly reflects the steric and electronic effects of substituents. researchgate.net For instance, in the related 7-benzyl-4,7-diazaspiro[2.5]octane, ¹H NMR spectroscopy has been used to establish the preferred conformation of the six-membered ring. chemicalbook.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. For the derivative, 7-methyl-4,7-diazaspiro[2.5]octan-6-one (C₇H₁₂N₂O), the predicted monoisotopic mass is 140.09496 Da. uni.lu Mass spectrometry also reveals characteristic fragmentation patterns and allows for the identification of various adducts, which aids in structural confirmation.
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 141.10224 | 138.3 |
| [M+Na]⁺ | 163.08418 | 147.8 |
| [M-H]⁻ | 139.08768 | 140.8 |
| [M+K]⁺ | 179.05812 | 145.1 |
| [M]⁺ | 140.09441 | 135.8 |
X-ray Crystallography Studies of Related Compounds
While a specific X-ray crystal structure for this compound is not publicly available, crystallographic studies on analogous spirocyclic systems provide critical insights into the expected bond lengths, angles, and three-dimensional arrangement. For example, the crystal structure of spiro[cyclopropane-1,3′-indolin]-2′-one reveals a dihedral angle of 87.65 (17)° between the cyclopropane (B1198618) ring and the plane of the larger ring system, indicating a nearly perpendicular orientation. nih.gov This perpendicular arrangement is a defining characteristic of such spiro-fused ring systems. X-ray analysis of related spiro compounds, such as spiro[cyclopropane-1,3′-indolin]-2′-ones, confirms the rigid conformation and the specific stereochemical alignment of the fused rings. nih.govrsc.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 7.4348 (6) |
| b (Å) | 14.0589 (11) |
| c (Å) | 15.6401 (16) |
| V (ų) | 1634.8 (2) |
Note: Data presented is for a structurally related spiro[cyclopropane-1,3′-indolin]-2′-one to illustrate typical crystallographic parameters for this class of compounds. nih.gov
Conformational Preferences and Stereochemical Features
The 4,7-diazaspiro[2.5]octane framework possesses a high degree of rigidity due to the spirocyclic fusion point, which significantly limits the conformational freedom compared to more flexible, non-spirocyclic analogues. This rigidity creates a well-defined three-dimensional scaffold.
The piperazinone ring in related six-membered ring systems typically adopts a chair or a twisted-boat conformation. In substituted spiro[2.5]octane derivatives, the six-membered ring generally prefers a chair conformation, with bulkier substituents occupying the equatorial position to minimize steric strain. researchgate.net The analysis of NMR parameters, such as proton-proton coupling constants, is instrumental in deducing these conformational preferences. researchgate.net The cyclopropane ring, being a rigid triangle, is fused perpendicularly to the piperazinone ring, a key stereochemical feature of this molecular architecture. This fixed orientation is crucial for positioning substituents in defined spatial vectors, a property often exploited in medicinal chemistry.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Geometry Optimization
Molecular modeling of 4,7-Diazaspiro[2.5]octan-6-one would involve the construction of a three-dimensional model of the molecule. This initial model would then be subjected to geometry optimization using computational methods such as Density Functional Theory (DFT) or other quantum mechanical approaches. The goal of geometry optimization is to find the lowest energy conformation of the molecule, which represents its most stable three-dimensional structure. This process would yield precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the specific puckering of the piperidinone ring and the orientation of the cyclopropane (B1198618) ring relative to it.
Electronic Structure and Reactivity Predictions (e.g., MEP analysis)
Once the optimized geometry is obtained, its electronic structure can be investigated. This involves analyzing the distribution of electrons within the molecule to understand its chemical reactivity. A key component of this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, an MEP analysis would likely show a region of negative potential (electron-rich) around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. This analysis provides valuable insights into how the molecule might interact with other molecules and its potential role in chemical reactions.
Prediction of Relevant Physicochemical Parameters
Computational methods are also employed to predict a variety of physicochemical parameters that are crucial for understanding the compound's behavior. While specific predicted values for this compound are not available, a theoretical study would typically generate data for the parameters listed in the table below. These predictions are derived from the molecule's structure and electronic properties.
| Physicochemical Parameter | Predicted Value |
|---|---|
| Molecular Formula | C6H10N2O |
| Molecular Weight | Data not available |
| LogP (Octanol-Water Partition Coefficient) | Data not available |
| Topological Polar Surface Area (TPSA) | Data not available |
| Number of Hydrogen Bond Donors | Data not available |
| Number of Hydrogen Bond Acceptors | Data not available |
| Number of Rotatable Bonds | Data not available |
Applications in Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
The 4,7-diazaspiro[2.5]octan-6-one framework serves as an important intermediate and building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry. Spirocyclic compounds are increasingly sought after in drug discovery due to their structural novelty and ability to explore chemical space in three dimensions. The spiro-lactam component, in particular, is a key structural motif found in a variety of biologically active compounds.
The synthetic value of spirocyclic lactams like this compound lies in their capacity to act as rigid scaffolds. This rigidity can pre-organize appended functional groups into specific conformations that may be favorable for binding to biological targets, potentially leading to higher potency and selectivity. The nitrogen atoms and the carbonyl group within the this compound structure offer multiple points for chemical modification, allowing chemists to introduce a wide range of substituents and build molecular complexity. Research into the synthesis of spiro-γ-lactams highlights their growing importance as synthetic building blocks due to their inherent structural complexity and rigidity. rsc.org
Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukmdpi.com The goal of DOS is to efficiently populate chemical space with a wide range of molecular skeletons. cam.ac.uk The this compound core is an ideal scaffold for such endeavors. A scaffold in DOS is a central molecular framework to which various substituents and functional groups can be attached, leading to a large collection of related but structurally distinct compounds.
The main advantage of using a spirocyclic scaffold like this compound is the introduction of a high degree of three-dimensionality into the molecule library. bldpharm.com This is a desirable feature as biological macromolecules, such as proteins and enzymes, have complex three-dimensional binding sites. The ability to systematically modify the functional groups on the diazaspirooctanone core allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). This approach has been successfully applied to the parent 4,7-diazaspiro[2.5]octane scaffold in the generation of libraries for screening against various biological targets. While specific large-scale DOS libraries based on the 6-one derivative are not extensively documented, the principles demonstrated with related azaspirocycles confirm its potential as a valuable scaffold for creating collections of novel compounds. nih.gov
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing nitrogen, are fundamental components of a vast number of pharmaceuticals. The this compound structure is itself a nitrogen-containing heterocycle and can also serve as a precursor for the synthesis of other, often more complex, heterocyclic systems.
The reactive sites within the molecule—the secondary amine, the amide nitrogen, and the carbonyl group—can participate in a variety of chemical transformations. For instance, the amide bond can be reduced to an amine, transforming the piperazinone ring into a piperazine (B1678402) ring and yielding derivatives of 4,7-diazaspiro[2.5]octane. This transformation is a key step in published synthetic routes for the parent compound, where a related dione is reduced to form the diazaspiro[2.5]octane structure. google.com Furthermore, the secondary amine can undergo reactions such as alkylation, acylation, and arylation, enabling the fusion or attachment of other heterocyclic rings to the core scaffold. The development of synthetic methods for spirocyclic lactams is often driven by their utility as intermediates that can be elaborated into new chemical entities with potential biological activity. rsc.orgacs.org
Applications in Medicinal Chemistry Research and Drug Design
Scaffold Optimization for Pharmacological Properties
The optimization of a chemical scaffold is a critical step in the drug discovery process, aiming to enhance its efficacy and drug-like properties. The 4,7-diazaspiro[2.5]octan-6-one core offers several points for chemical modification to fine-tune its pharmacological profile.
The inherent rigidity of spirocyclic scaffolds like this compound can positively influence target binding affinity. tandfonline.com By pre-organizing functional groups in a conformationally restrained manner, the entropic penalty upon binding to a target protein is reduced, potentially leading to stronger binding interactions. Modifications to the nitrogen atoms or the cyclopropane (B1198618) ring can introduce key binding motifs, such as hydrogen bond donors and acceptors or hydrophobic moieties, to optimize interactions with the active site of a target protein.
Spirocyclic scaffolds are known to improve the physicochemical properties of drug candidates. bldpharm.com The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success. tandfonline.com This shift from flat, aromatic structures to more three-dimensional molecules can lead to enhanced solubility, improved metabolic stability, and reduced off-target effects. tandfonline.com For the this compound scaffold, modifications can be strategically made to modulate properties such as lipophilicity (LogP) and polar surface area (PSA) to achieve a desirable balance for oral bioavailability and cell permeability.
Table 1: Physicochemical Properties of Selected Azaspirocyclic Scaffolds
| Scaffold | Molecular Weight ( g/mol ) | Predicted LogP | Polar Surface Area (Ų) |
|---|---|---|---|
| 4,7-Diazaspiro[2.5]octane | 112.17 | 0.2 | 24.1 |
| This compound | 126.16 | -0.8 | 49.3 |
Note: The data in this table is based on computational predictions and serves for comparative purposes.
Ligand Design for Enzyme Interactions and Protein Binding
The this compound scaffold can serve as a versatile template for the design of ligands that can specifically interact with enzymes and other proteins. The piperazinone ring can mimic peptide backbones, making it a suitable starting point for the design of peptidomimetics. The cyclopropane unit can introduce unique steric and electronic features that can be exploited for selective binding. By decorating the scaffold with various functional groups, chemists can design ligands that fit precisely into the binding pockets of target proteins, modulating their activity.
Development of Modulators for Specific Biological Targets
While the direct application of this compound in the following therapeutic areas is not yet extensively documented in peer-reviewed literature, its structural motifs are relevant to scaffolds that have been investigated for these targets.
Spinal Muscular Atrophy is a genetic disorder characterized by the loss of motor neurons. Current therapeutic strategies include antisense oligonucleotides and small molecules that modulate the splicing of the SMN2 gene. The development of novel small molecule therapies is an ongoing area of research. While there is no direct evidence of this compound being used in SMA therapies, the quest for novel heterocyclic scaffolds that can interact with RNA or splicing machinery is active. The unique three-dimensional structure of this spirocyclic compound could potentially be explored in the design of future SMA therapeutics.
The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a key target in cancer therapy. nih.gov Inhibiting this interaction can restore p53 function and induce cancer cell death. nih.gov A variety of small molecule scaffolds have been developed to disrupt the MDM2-p53 interaction, with many of them designed to mimic the key interactions of the p53 alpha-helix that binds to MDM2. nih.gov Spirocyclic scaffolds, such as spirooxindoles, have shown promise as MDM2-p53 inhibitors. mdpi.com The rigid framework of this compound could serve as a foundation for the development of novel MDM2 inhibitors, with its substituents positioned to interact with the key hydrophobic pockets on the surface of MDM2.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 4,7-Diazaspiro[2.5]octane |
| This compound |
Antimicrobial and Anticancer Research Applications
No studies detailing the antimicrobial or anticancer properties of this compound were found.
Antiviral Research with Spiro-β-Lactam Analogues
While there is research on the antiviral properties of spiro-β-lactams, none of these studies specifically involve the this compound scaffold.
Antiparasitic Agent Development
No literature connecting this compound to the development of antiparasitic agents was identified.
Antitubercular Research with Related Spirocyclic Diamine Cores
Research in this area has focused on other spirocyclic diamine cores, such as 2,6-diazaspiro[3.4]octane derivatives, not this compound.
Mechanism of Action Studies at the Molecular Level
Without primary biological activity data, no studies on the molecular mechanism of action for this specific compound are available.
Should published research on these specific applications of this compound become available in the future, this article can be generated.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,7-Diazaspiro[2.5]octan-6-one, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, refluxing amine intermediates with carbonyl-containing compounds in polar aprotic solvents (e.g., dioxane) under inert atmospheres. Key parameters include:
- Temperature control (60–100°C range to avoid side reactions).
- Stoichiometric ratios of reactants (e.g., 1:1.2 for amine:carbonyl agent).
- Catalyst selection (e.g., acidic or basic conditions depending on the mechanism).
- Post-synthesis purification via recrystallization (e.g., acetonitrile/DMF mixtures) .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO- or CDCl to verify spirocyclic connectivity and substituent positions.
- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% tolerance).
- Melting Point : Compare with literature values to assess purity .
Q. What analytical techniques are critical for monitoring the stability of this compound under different storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
- HPLC-PDA : Track degradation products and quantify purity loss.
- TGA/DSC : Assess thermal decomposition thresholds and polymorphic transitions.
- Karl Fischer Titration : Monitor moisture uptake in hygroscopic samples .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
- Methodological Answer : Implement a 2 factorial design to evaluate interactions between variables:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Variables : Yield, purity, and reaction completion time.
- Analysis : Use ANOVA to identify significant factors (e.g., temperature × catalyst interaction). For example, a 2 design with center points can model curvature and optimize conditions .
Q. What strategies resolve contradictions in spectroscopic data interpretation for spirocyclic compounds like this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spin systems.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms.
- Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and batch-to-batch variability .
Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to study the compound’s reactivity?
- Methodological Answer :
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Transition State Modeling : Use QM/MM methods to simulate reaction pathways (e.g., ring-opening mechanisms).
- Solvent Effects : Apply COSMO-RS to model solvent interactions in synthetic steps.
- Validation : Correlate computed activation energies with experimental kinetic data .
Q. What theoretical framework guides the evaluation of bioactivity while ensuring reproducibility?
- Methodological Answer : Align with the "Structure-Activity Relationship (SAR) by NMR" framework:
- Hypothesis-Driven Design : Use molecular docking (e.g., AutoDock Vina) to prioritize targets (e.g., enzyme inhibition).
- Positive Controls : Include known bioactive spirocyclic compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) for assay benchmarking.
- Statistical Rigor : Apply Bland-Altman analysis to assess inter-lab reproducibility in IC measurements .
Q. How can researchers systematically investigate structure-property relationships using multivariate analysis?
- Methodological Answer :
- Descriptor Selection : Compile electronic (Hammett σ), steric (Taft’s E), and topological (Wiener index) parameters.
- Partial Least Squares (PLS) Regression : Relate descriptors to properties (e.g., solubility, logP).
- Cluster Analysis : Group derivatives with similar bioactivity profiles.
- Outlier Detection : Use Mahalanobis distance to identify anomalous data points requiring re-evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
